5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is a quinoline derivative with a molecular formula of C16H12ClNO2. This compound is known for its diverse applications in medicinal chemistry, particularly due to its antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol typically involves the reaction of 4-methoxyaniline with 2-chloroquinoline-3-carbaldehyde under acidic conditions. This reaction forms an intermediate Schiff base, which is then cyclized to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol involves its ability to chelate metal ions, which disrupts the function of metalloproteins in microorganisms. This leads to the inhibition of essential biological processes, resulting in the antimicrobial effects observed .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5-Chloro-8-hydroxyquinoline: Another quinoline derivative with similar antimicrobial activities.
5,7-Dichloro-8-quinolinol: Exhibits strong antibacterial properties and is used in various medicinal applications.
Uniqueness
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is unique due to the presence of the methoxyphenyl group, which enhances its lipophilicity and potentially improves its ability to penetrate biological membranes, thereby increasing its efficacy as an antimicrobial agent .
Properties
CAS No. |
648896-42-8 |
---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
5-chloro-7-(4-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12ClNO2/c1-20-11-6-4-10(5-7-11)13-9-14(17)12-3-2-8-18-15(12)16(13)19/h2-9,19H,1H3 |
InChI Key |
SXCFPGHFBSNBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.